2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropyl group, and a fluoro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol: Similar in structure but with a chloro substituent instead of an amino group.
(2-Fluoroallyl)pyridinium tetrafluoroborates: Compounds with a similar fluoro and cyclopropyl group but different core structures.
Uniqueness
What sets 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H14FN3O |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-[5-amino-3-(2-fluoro-1-methylcyclopropyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H14FN3O/c1-9(5-6(9)10)7-4-8(11)13(12-7)2-3-14/h4,6,14H,2-3,5,11H2,1H3 |
InChI Key |
RSIMBNSYELPIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1F)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
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